Cas no 83094-06-8 (Silane, 1-cyclobuten-1-yltrimethyl-)

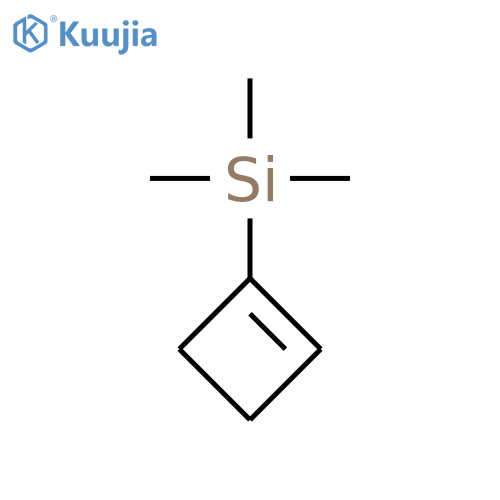

83094-06-8 structure

商品名:Silane, 1-cyclobuten-1-yltrimethyl-

Silane, 1-cyclobuten-1-yltrimethyl- 化学的及び物理的性質

名前と識別子

-

- Silane, 1-cyclobuten-1-yltrimethyl-

- cyclobuten-1-yl(trimethyl)silane

- EN300-37325176

- 1-trimethylsilylcyclobutene

- (cyclobut-1-en-1-yl)trimethylsilane

- (Cyclobut-1-en-1-yl)(trimethyl)silane

- 83094-06-8

- DTXSID10526544

-

- インチ: InChI=1S/C7H14Si/c1-8(2,3)7-5-4-6-7/h5H,4,6H2,1-3H3

- InChIKey: CLCLIPGZNIQPTK-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)C1=CCC1

計算された属性

- せいみつぶんしりょう: 126.086476981g/mol

- どういたいしつりょう: 126.086476981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

Silane, 1-cyclobuten-1-yltrimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37325176-10.0g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 10.0g |

$5283.0 | 2025-03-18 | |

| Enamine | EN300-37325176-5.0g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 5.0g |

$3562.0 | 2025-03-18 | |

| Enamine | EN300-37325176-0.25g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 0.25g |

$1131.0 | 2025-03-18 | |

| Enamine | EN300-37325176-2.5g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 2.5g |

$2408.0 | 2025-03-18 | |

| Enamine | EN300-37325176-0.5g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 0.5g |

$1180.0 | 2025-03-18 | |

| Enamine | EN300-37325176-1.0g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 1.0g |

$1229.0 | 2025-03-18 | |

| Enamine | EN300-37325176-0.05g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 0.05g |

$1032.0 | 2025-03-18 | |

| Enamine | EN300-37325176-0.1g |

(cyclobut-1-en-1-yl)trimethylsilane |

83094-06-8 | 95.0% | 0.1g |

$1081.0 | 2025-03-18 |

Silane, 1-cyclobuten-1-yltrimethyl- 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

83094-06-8 (Silane, 1-cyclobuten-1-yltrimethyl-) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 4964-69-6(5-Chloroquinaldine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量